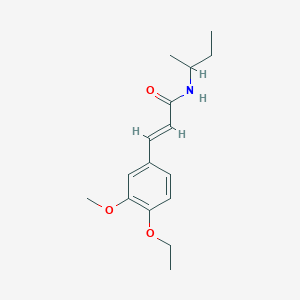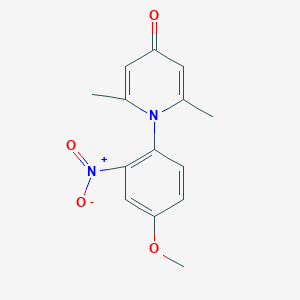
1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine, also known as PNU-22394, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been shown to activate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation. 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has also been found to inhibit the JNK signaling pathway, which is involved in cell death and inflammation.
Biochemical and Physiological Effects:
1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been shown to have various biochemical and physiological effects, depending on the target tissue and cell type. In neuronal cells, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been found to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species. In cancer cells, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been shown to induce cell cycle arrest and apoptosis. In cardiac cells, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been found to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has several advantages for lab experiments, including its high purity, stability, and solubility in aqueous solutions. However, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has some limitations, such as its relatively high cost and limited availability in some regions.
Future Directions
There are several future directions for the research on 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine. One potential area of investigation is the development of 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine derivatives with improved pharmacological properties. Another future direction is the investigation of the molecular targets of 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine and the signaling pathways involved in its pharmacological effects. Additionally, the therapeutic potential of 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine in other diseases, such as neurodegenerative disorders and metabolic diseases, could be explored.
Conclusion:
In conclusion, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine is a promising compound with potential therapeutic applications in various fields. Its synthesis method has been optimized for large-scale production, and its pharmacological properties have been extensively studied. Further research is needed to fully understand the mechanism of action of 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine and its potential therapeutic applications in different diseases.
Synthesis Methods
The synthesis of 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine involves the reaction of 4-pyridinemethanol with methylsulfonyl chloride in the presence of triethylamine. The resulting intermediate is then treated with piperazine to yield the final product. The synthesis of 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Scientific Research Applications
1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been widely studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and cardiovascular diseases. In neuroscience, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been shown to have neuroprotective effects against neuronal damage induced by oxidative stress. In oncology, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been investigated for its anti-tumor activity, and it has been found to inhibit the growth of various cancer cell lines. In cardiovascular diseases, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been studied for its potential to reduce myocardial infarction size and improve cardiac function.
properties
Product Name |
1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine |
|---|---|
Molecular Formula |
C11H17N3O2S |
Molecular Weight |
255.34 g/mol |
IUPAC Name |
1-methylsulfonyl-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C11H17N3O2S/c1-17(15,16)14-8-6-13(7-9-14)10-11-2-4-12-5-3-11/h2-5H,6-10H2,1H3 |
InChI Key |
BNPFEROTGSWEBV-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC=NC=C2 |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[3-(2-furyl)acryloyl]-4-nitrobenzohydrazide](/img/structure/B256619.png)

![1-N',4-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedihydrazide](/img/structure/B256621.png)
![Diethyl 5-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B256627.png)


![N-[4-(3-aminoanilino)-6-piperidino-1,3,5-triazin-2-yl]-N,N-diphenylamine](/img/structure/B256635.png)



![Methyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}acetate](/img/structure/B256647.png)

![3-[4-(Dimethylamino)phenyl]-1-(4-ethylphenyl)-2-propen-1-one](/img/structure/B256649.png)
